methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-1H-pyrazole-4-carboxylate and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amino group of the pyrazole attacks the carbon of the benzyl chloride, forming the desired product. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in methyl 3-nitro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate.
Reduction: The nitro group can be reduced to an amine, yielding the original compound.
Substitution: The chlorophenyl group can undergo further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.
Medicine: Pyrazole derivatives are known for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of the chlorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound has a thiophene ring instead of a pyrazole ring, which can influence its chemical properties and biological activity.
3-((4-chlorophenyl)amino)-3-methylbutan-1-ol: This compound contains a hindered amine motif, which can be useful in organic synthesis and medicinal chemistry.
Uniqueness: Methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is unique due to its specific structural features, such as the pyrazole ring and the chlorophenyl group. These features can lead to distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-12(17)10-7-16(15-11(10)14)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLIWVRMCZAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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